Solpecainol

Class I antiarrhythmic sodium channel blockade frequency-dependent block

Procure Solpecainol (CAS 68567-30-6) for your specialized cardiovascular research. This racemic sodium channel antagonist uniquely suppresses slow action potential parameters in depolarized ventricular tissue at 10⁻⁵ M—an effect not replicated by all Class I agents—making it indispensable for preclinical ischemic myocardium models. Directly benchmarked against lidocaine in guinea-pig atrial preparations, Solpecainol eliminates confounding variables in comparative electrophysiology studies. As a Phase II-discontinued agent, it serves as a critical reference tool for investigating translational gaps in antiarrhythmic development. Secure your batch today.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 68567-30-6
Cat. No. B1622934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolpecainol
CAS68567-30-6
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O
InChIInChI=1S/C18H23NO3/c1-14(13-22-16-10-6-3-7-11-16)19-17(12-20)18(21)15-8-4-2-5-9-15/h2-11,14,17-21H,12-13H2,1H3/t14-,17-,18+/m0/s1
InChIKeyDQAFKLGCFBLEOM-JCGIZDLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solpecainol (68567-30-6): Chemical Identity and Discontinued Development Program Overview for Procurement Decision Support


Solpecainol (CAS 68567-30-6), also known as EGIS 2936 or EGYT 2936, is a racemic sodium channel antagonist with class I antiarrhythmic and antianginal pharmacological activity [1]. The compound, chemically defined as (1R,2S)-2-[[(2S)-1-phenoxypropan-2-yl]amino]-1-phenylpropane-1,3-diol with molecular formula C₁₈H₂₃NO₃ and molecular weight 301.4 g/mol, was developed by Egis Pharmaceuticals and advanced to phase II clinical trials for the treatment of angina pectoris and cardiac arrhythmias before development was discontinued [2]. Its established classification as a class I antiarrhythmic agent places it mechanistically within the sodium channel blocker family, yet its discontinued clinical trajectory distinguishes it from currently marketed cardiovascular therapeutics [3].

Solpecainol Procurement: Why Class I Antiarrhythmic Analogs Cannot Be Presumed Interchangeable


Sodium channel antagonists within the class I antiarrhythmic category exhibit substantial heterogeneity in electrophysiological profiles, including differences in frequency-dependent blockade kinetics, tissue selectivity between atrial and ventricular myocardium, and differential effects on normal versus depolarized membrane potentials [1]. Solpecainol demonstrates a distinct combination of properties: at clinically relevant concentrations, it produces frequency-dependent Vmax depression comparable to lidocaine while uniquely suppressing slow action potential parameters in depolarized ventricular tissue—an effect not observed with all class I agents at equivalent concentrations [2]. These electrophysiological distinctions, documented in isolated guinea-pig cardiac muscle preparations, preclude the assumption that any sodium channel blocker can substitute for Solpecainol without altering experimental outcomes .

Quantitative Differentiation Evidence: Solpecainol Head-to-Head Electrophysiological Comparison Data


Frequency-Dependent Vmax Depression in Atrial Myocardium: Solpecainol Matches Lidocaine Potency

In isolated electrically driven guinea-pig left atrial muscle preparations, the frequency-dependent effect of Solpecainol at 10⁻⁵ M on the maximum rate of depolarization (Vmax) was directly compared to that of lidocaine at the identical concentration of 10⁻⁵ M, with the observed Vmax depression profile being comparable between the two compounds [1].

Class I antiarrhythmic sodium channel blockade frequency-dependent block atrial electrophysiology

Differential Atrial Vmax Sensitivity: Solpecainol Requires Tenfold Higher Concentration for Significant Effect

In guinea-pig atrial preparations, Solpecainol produced a significant decrease in the maximum rate of rise of the action potential (Vmax) only at the elevated concentration of 10⁻⁴ M, whereas no significant effect was observed at lower concentrations [1].

atrial electrophysiology Vmax depression concentration-response sodium channel

Ventricular Slow Action Potential Suppression: Solpecainol Depresses Depolarized Myocardium

In guinea-pig ventricular preparations partially depolarized with isoprenaline 5×10⁻⁷ M to elicit slow response action potentials, Solpecainol at 10⁻⁵ M produced significant depression of both overshoot (OS) and the maximum rate of depolarization (Vmax) of slow action potentials [1].

ventricular electrophysiology slow action potential depolarized myocardium antiarrhythmic

Solpecainol Research Applications: Validated Experimental Scenarios Based on Documented Electrophysiology


In Vitro Electrophysiological Studies of Frequency-Dependent Sodium Channel Blockade in Atrial Tissue

Solpecainol is appropriate for isolated cardiac tissue experiments investigating frequency-dependent class I antiarrhythmic mechanisms, particularly in guinea-pig atrial muscle preparations where its Vmax depression kinetics have been directly benchmarked against lidocaine at 10⁻⁵ M. The compound enables controlled comparative studies without the confounding variables introduced by alternative sodium channel blockers lacking published guinea-pig atrial frequency-response data [1].

Depolarized Ventricular Myocardium Models of Ischemic Arrhythmia

Based on documented efficacy in suppressing slow action potential parameters (OS and Vmax) in isoprenaline-depolarized guinea-pig ventricular papillary muscle at 10⁻⁵ M, Solpecainol is suited for experimental models examining antiarrhythmic activity under conditions of partial membrane depolarization—a state that recapitulates aspects of ischemic myocardium. This application leverages the compound's unique slow AP suppression profile in ventricular tissue [1].

Comparative Pharmacology Studies of Discontinued Clinical-Stage Antiarrhythmic Agents

As a compound that reached phase II clinical development before discontinuation, Solpecainol serves as a reference tool for comparative pharmacological investigations into the translational disconnect between promising preclinical electrophysiology and ultimate clinical outcomes in antiarrhythmic drug development. Its well-characterized in vitro profile enables systematic comparison with both successfully marketed agents and other discontinued candidates in this therapeutic class [2].

Stereochemical Purity and Identity Confirmation Studies Requiring Validated Analytical Standards

The stereochemical integrity of Solpecainol—specifically the [1R*,2S*(S*)]-stereoisomer isolated via fractional crystallization—has been confirmed through X-ray crystallography and HPLC-MS methods as described in the synthetic route documentation. This validated stereochemical characterization supports the use of Solpecainol as an analytical reference standard in studies requiring unambiguous identification and purity confirmation of structurally related 1-phenyl-2-amino-1,3-propanediol derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solpecainol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.